4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide
Description
4-Bromo-2-fluoro-N-(4-nitrophenyl)benzamide is a halogenated benzamide derivative featuring a bromine atom at the para position, a fluorine atom at the ortho position of the benzoyl ring, and a nitro-substituted aniline moiety. Its synthesis typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with 4-nitroaniline in acetonitrile under reflux conditions, analogous to methods reported for structurally related benzamides . The presence of electron-withdrawing groups (Br, F, NO₂) confers distinct electronic and steric properties, impacting its reactivity, crystallinity, and biological activity.
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O3/c14-8-1-6-11(12(15)7-8)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFBPSJIOVSKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic aromatic substitution reaction of 4-bromo-2-fluorobenzonitrile with 4-nitroaniline under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and fluoro.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactions. The compound can be synthesized through the bromination of 2-fluoro-N-(4-nitrophenyl)benzamide, followed by purification processes such as recrystallization or chromatography.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Bromination | Bromine, Acetic Acid | This compound |
| 2 | Purification | Recrystallization | Pure this compound |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that derivatives can inhibit tyrosine kinases, which are crucial in cancer cell proliferation.
Case Study:
In vitro studies demonstrated that similar compounds effectively reduced the viability of human breast cancer cells (MCF7), suggesting potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Results
| Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
Material Science Applications
In addition to its biological significance, this compound can be utilized in material science for developing new polymers and coatings due to its unique chemical structure. Its fluorinated nature enhances thermal stability and chemical resistance, making it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- The bromine and fluorine substituents in the target compound increase molecular weight and polarizability compared to non-halogenated analogs like N-(4-nitrophenyl)benzamide.
- The nitro group at the para position on the aniline ring (vs. ortho in compound I) may enhance resonance stabilization and alter hydrogen-bonding patterns .
- Crystal packing in halogenated benzamides often involves C–H⋯X (X = Br, F) interactions, which are absent in non-halogenated derivatives .
Key Observations :
- Halogen substituents (Br, F, Cl) reduce solubility in polar solvents compared to alkoxy or hydroxy groups (e.g., 3e in has higher solubility due to a tetradecyloxy chain).
- The nitro group at the para position enhances thermal stability, as seen in the high melting points of nitro-substituted benzamides .
Biological Activity
4-Bromo-2-fluoro-N-(4-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to summarize the biological activity of this compound, focusing on its mechanism of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H10BrFNO3
- CAS Number : 391223-26-0
The presence of bromine, fluorine, and nitro groups in its structure contributes to its unique chemical properties and biological activity.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Specifically, it has been noted to affect the G0/G1 phase of the cell cycle, leading to reduced proliferation rates in cancer cells .
- Targeting Specific Pathways : The compound may interact with critical signaling pathways such as the PI3K/AKT pathway, which is often aberrantly activated in cancer. This interaction can lead to decreased tumor growth and enhanced sensitivity to other therapeutic agents .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infectious diseases .
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound:
- Cytotoxicity Studies : In vitro assays demonstrated that this compound showed significant cytotoxicity against non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU). For instance, one study reported an IC50 value of 1.86 ± 0.35 μM against HepG2 cells .
- Mechanistic Insights : Flow cytometry analysis indicated that treatment with this compound led to increased apoptosis rates in MDA-MB-231 breast cancer cells, suggesting that it may activate apoptotic pathways effectively .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Testing : Studies have reported promising antibacterial and antifungal activities against various pathogens. The structural characteristics of the compound appear to enhance its interaction with microbial targets, although specific mechanisms remain under investigation .
Data Tables
| Activity | Cell Line/Pathogen | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 1.86 ± 0.35 | |
| Anticancer | A549 | 2.44 ± 0.55 | |
| Antimicrobial | Various bacteria | TBD |
Case Studies
- Case Study on Anticancer Efficacy : A study synthesized several amide derivatives related to this compound and evaluated their anticancer efficacy through cytological experiments. The results indicated that modifications at the 4-position significantly influenced antiproliferative activity, with nitro substitutions yielding the best outcomes .
- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of similar compounds within the same class, highlighting potential applications in treating bacterial infections due to their effective binding interactions with microbial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
